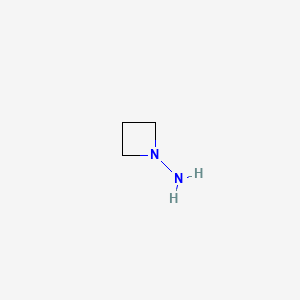

1-Azetidinamine

Description

Structure

3D Structure

Properties

CAS No. |

53779-89-8 |

|---|---|

Molecular Formula |

C3H8N2 |

Molecular Weight |

72.11 g/mol |

IUPAC Name |

azetidin-1-amine |

InChI |

InChI=1S/C3H8N2/c4-5-2-1-3-5/h1-4H2 |

InChI Key |

BDIIXJCOXLQTKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Azetidinamine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring requires specialized synthetic approaches. Over the years, a variety of methods have been developed, ranging from classical cyclization reactions to modern photocatalytic strategies.

Ring Contraction Approaches

Ring contraction of larger heterocyclic systems provides a viable route to azetidines. A notable example involves the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.org This method proceeds via nucleophilic addition to the carbonyl group, followed by an intramolecular cyclization that results in the contraction of the five-membered ring to a four-membered one. rsc.org The reaction is versatile, allowing for the incorporation of various nucleophiles like alcohols and anilines. rsc.org

A mechanistically related approach involves the palladium-catalyzed ring contraction of vinyl-substituted cyclic carbonates. acs.org This process is believed to proceed through the formation of a π-allyl palladium complex and subsequent nucleophilic attack by the nitrogen atom to form the azetidine ring. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

| α-bromo-N-sulfonylpyrrolidinones | K2CO3, MeCN/NuH | α-carbonylated N-sulfonylazetidines | 73-98% | rsc.org |

| Vinyl-substituted cyclic carbonates | Pd catalyst | Azetidines | Varies | acs.org |

Cycloaddition Reactions, including [3+1] Annulations

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including azetidines. The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition, has been employed for azetidine synthesis. rsc.orgchemrxiv.org A visible-light-mediated intermolecular aza-Paternò-Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors has been developed. rsc.orgnih.gov This reaction, facilitated by an iridium photocatalyst, allows for the cycloaddition with a wide range of alkenes under mild conditions. rsc.orgnih.gov

[3+1] Annulation strategies have also emerged as an effective method. A relay catalysis approach combining a Lewis acid and a (hypo)iodite catalyst enables the [3+1] annulation between cyclopropane (B1198618) 1,1-diesters and aromatic amines. organic-chemistry.orgorganic-chemistry.orgacs.org This one-pot reaction proceeds through Lewis acid-catalyzed nucleophilic ring opening of the cyclopropane followed by (hypo)iodite-catalyzed C-N bond formation. organic-chemistry.orgorganic-chemistry.orgacs.org Another innovative [3+1] cycloaddition involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which proceeds via a double C-H activation. researchgate.net

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Isoxazoline-3-carboxylates, Alkenes | Ir(III) photocatalyst, visible light | Highly functionalized azetidines | rsc.orgnih.gov |

| Cyclopropane 1,1-diesters, Aromatic amines | Lewis acid, (hypo)iodite | Polysubstituted azetidines | organic-chemistry.orgorganic-chemistry.orgacs.org |

| Aliphatic amines, Alkynes | Copper catalyst, visible light | Azetidines | researchgate.net |

Intramolecular Amination and Cyclization Techniques

Intramolecular C-H amination has become a prominent strategy for synthesizing azetidines. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA) protected amine substrates allows for the efficient synthesis of azetidines. organic-chemistry.orgacs.org This method is characterized by its use of low catalyst loading and inexpensive reagents under convenient conditions. organic-chemistry.org The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

Another approach involves the intramolecular amination of organoboronates, which yields azetidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org

| Substrate | Catalyst/Reagents | Key Feature | Reference |

| Picolinamide (PA) protected amines | Palladium catalyst | C(sp³)–H activation | organic-chemistry.orgacs.org |

| Organoboronates | - | 1,2-metalate shift | organic-chemistry.org |

Nucleophilic Substitution and Ring Closure Methods

The most conventional method for azetidine synthesis involves the intramolecular nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org This typically involves the cyclization of γ-amino halides or sulfonates. acs.org A common challenge with this method is the competition with elimination reactions, which is influenced by the strain of the forming azetidine ring. acs.org

A one-pot synthesis of N-arenesulfonylazetidines has been developed from 1-arenesulfonylaziridines and dimethylsulfoxonium methylide under microwave irradiation. organic-chemistry.org Additionally, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org

| Precursor | Key Transformation | Advantage | Reference |

| γ-Amino halides/sulfonates | Intramolecular SN2 | Classical approach | acs.org |

| 1-Arenesulfonylaziridines | Ring expansion | One-pot procedure | organic-chemistry.org |

| β-Amino alcohols | Multi-step sequence | Access to diverse substitutions | organic-chemistry.org |

Strain-Release Synthesis from Azabicyclo[1.1.0]butanes

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them excellent precursors for azetidine synthesis through strain-release-driven reactions. chemrxiv.orgnih.govarkat-usa.org These reactions typically involve the cleavage of the central C-N bond, allowing for the functionalization at the 1 and 3 positions of the azetidine ring. arkat-usa.org

One strategy involves the generation of an azabicyclo[1.1.0]butyl lithium species, followed by trapping with a boronic ester and subsequent 1,2-migration. rsc.org Another approach utilizes the reaction of ABB with electrophiles and nucleophiles in a single operation to create double-functionalized azetidines. chemrxiv.org Furthermore, azabicyclo[1.1.0]butyl carbinols, derived from ABBs, can undergo divergent strain-release reactions, such as semipinacol rearrangements, to yield 1,3,3-substituted azetidines. nih.gov

| ABB Derivative | Reagents/Conditions | Product | Reference |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometal reagents, Cu(OTf)₂ | Bis-functionalized azetidines | organic-chemistry.org |

| ABB-Li | Boronic ester, N-protonation | N-H azetidines | rsc.org |

| Azabicyclo[1.1.0]butyl carbinols | TFAA or Tf₂O | Keto 1,3,3-substituted azetidines | nih.gov |

Photocatalytic Approaches to Azetidines

Photocatalysis has emerged as a mild and powerful tool for azetidine synthesis. chemrxiv.org Visible-light-driven methods can be used to access densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs) through a radical strain-release (RSR) process. chemrxiv.org This involves an organic photosensitizer that promotes the formation of radical intermediates, which are then intercepted by the ABB. chemrxiv.org

Another photocatalytic approach involves the dehydrogenative [2+2] cycloaddition of amines with alkenes. acs.orgnih.gov These oxidative formal aza-Paternò-Büchi reactions are induced by photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones, which then undergo intermolecular cyclization with alkenes. acs.orgnih.gov A dual copper/photoredox-catalyzed multi-component allylation of ABBs has also been reported, enabling the synthesis of C3 quaternary center-containing azetidines. rsc.org

| Method | Key Features | Reactants | Reference |

| Radical Strain-Release (RSR) | Mild, visible-light driven | Azabicyclo[1.1.0]butanes, sulfonylimine precursors | chemrxiv.org |

| Dehydrogenative [2+2] Cycloaddition | Aerobic, photoredox-catalyzed | Dihydroquinoxalinones, alkenes | acs.orgnih.gov |

| Dual Copper/Photoredox Catalysis | Multi-component, radical-relay | Azabicyclo[1.1.0]butanes | rsc.org |

Microwave-Assisted Synthetic Routes for Azetidinones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com In the context of azetidinone (β-lactam) synthesis, a key precursor to azetidines, microwave irradiation offers a greener and more efficient alternative. ajrconline.org

One common approach involves the [2+2] cycloaddition of a ketene, generated in situ from a carboxylic acid derivative, and an imine (Schiff base). tandfonline.com Microwave irradiation can significantly enhance the efficiency of this reaction. For instance, the synthesis of 2-azetidinone derivatives has been achieved by reacting Schiff bases with chloroacetyl chloride in the presence of a base under microwave conditions. globalresearchonline.netcore.ac.uk This method often involves a one-pot procedure, starting from the condensation of an amine with an aldehyde to form the Schiff base, followed by cyclization with chloroacetyl chloride. ajrconline.org

The benefits of microwave assistance in azetidinone synthesis include:

Reduced Reaction Times: Reactions that typically require several hours of refluxing under conventional heating can often be completed in a matter of minutes. tandfonline.comcore.ac.uk

Improved Yields: Microwave heating can lead to higher product yields by minimizing side reactions.

Greener Chemistry: The efficiency of microwave synthesis often translates to lower energy consumption and can sometimes be performed in more environmentally benign solvents, including water. tandfonline.comajrconline.org

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 12-16 hours (reflux) | 3-4 minutes | tandfonline.comcore.ac.uk |

| Temperature | High reflux temperatures or very low temperatures (-70 to -90°C) | Controlled, rapid heating | tandfonline.com |

| Yield | Often low to moderate (<70%) | Generally higher yields | tandfonline.com |

| Conditions | Often requires Dean-Stark apparatus for water removal, may require inert atmosphere | Simpler setup, can sometimes be performed in open vessels | tandfonline.com |

Horner-Wadsworth-Emmons Reaction in Azetidine Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) esters. nih.govresearchgate.net This reaction has proven to be a cornerstone in the synthesis of functionalized azetidines. vulcanchem.com A common strategy involves the reaction of an N-protected azetidin-3-one (B1332698) with a phosphonate ester to introduce an exocyclic double bond. researchgate.netnih.gov

For example, (N-Boc-azetidin-3-ylidene)acetate can be prepared from N-Boc-azetidin-3-one through an HWE reaction. researchgate.netnih.gov The resulting α,β-unsaturated ester is a versatile intermediate that can be further functionalized. vulcanchem.com This approach allows for the introduction of various substituents at the 3-position of the azetidine ring. researchgate.net

Targeted Synthesis of the 1-Azetidinamine Core Structure

The direct synthesis of the this compound core, where a nitrogen atom is directly attached to the azetidine ring nitrogen, presents unique challenges. One plausible synthetic route involves the coupling of appropriately functionalized precursors. For instance, a nucleophilic substitution reaction between an N-protected 3-azetidinamine and a suitable nitrogen-containing nucleophile could be envisioned. vulcanchem.com

A key intermediate for such syntheses is N,N-dimethyl-3-azetidinamine dihydrochloride. acs.org The synthesis of related structures often involves the reaction of a precursor like 2,4,6-trichloroquinazoline (B1310484) with an amine, followed by the addition of N,N-dimethyl-3-azetidinamine. acs.org This highlights a strategy where the azetidine ring is introduced as a pre-formed unit.

Derivatization Strategies for Functionalized Azetidines

Once the azetidine core is established, further functionalization is often necessary to achieve the desired molecular complexity and biological activity.

Amine Alkylation and Acylation on the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily undergo alkylation and acylation reactions. N-alkylation is a common method for introducing substituents onto the azetidine nitrogen. wikipedia.org This can be achieved by reacting the azetidine with an alkyl halide. wikipedia.org However, care must be taken to control the degree of alkylation, as overalkylation to form quaternary ammonium (B1175870) salts is possible. wikipedia.org Alternative methods, such as reductive amination, can also be employed. nih.gov

N-acylation, the reaction of the azetidine nitrogen with an acyl chloride or anhydride, is another important transformation that leads to the formation of amides. wikidoc.org This reaction is generally straightforward for primary and secondary amines. wikidoc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, has been successfully applied to the functionalization of azetidines. nih.govktu.edu

This reaction allows for the introduction of aryl and heteroaryl groups onto the azetidine scaffold. researchgate.netnih.gov For example, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to generate a diverse library of compounds. researchgate.netnih.gov Palladium complexes of azetidine-based ligands have also been developed and shown to be highly active catalysts for Suzuki-Miyaura reactions, even in aqueous media. researchgate.net

| Azetidine Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Brominated pyrazole-azetidine hybrid | Aryl/heteroaryl boronic acids | Pd catalyst | Aryl/heteroaryl-substituted pyrazole-azetidine hybrid | nih.govresearchgate.netnih.gov |

| 3-Iodoazetidine | Arylsilanes (Hiyama coupling) | Pd catalyst | 3-Arylazetidines | organic-chemistry.org |

| Aryl halides | Arylboronic acids | Azetidine-Pd(II) complex | Biaryls | researchgate.netmdpi.com |

Aza-Michael Addition Reactions

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is an efficient method for forming carbon-nitrogen bonds. mdpi.comrsc.org This reaction has been utilized in the synthesis of functionalized azetidines.

Starting with an (N-Boc-azetidin-3-ylidene)acetate, which can be prepared via the HWE reaction, aza-Michael addition with various NH-heterocycles can be performed to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govresearchgate.netnih.gov This strategy allows for the introduction of a wide range of heterocyclic moieties at the 3-position of the azetidine ring. mdpi.com The reaction is often catalyzed by a base, such as DBU, and can proceed with high regioselectivity. mdpi.com

Functionalization of Exocyclic and Endocyclic Carbon Atoms

The strategic modification of the azetidine core, both at its endocyclic (ring) and exocyclic (attached to the ring) carbon atoms, is crucial for synthesizing a diverse array of this compound derivatives. These modifications allow for the fine-tuning of molecular properties, which is essential for various applications in medicinal chemistry and materials science. This section details the advanced synthetic methodologies employed for the functionalization of these specific carbon positions.

The functionalization of the C3-position of the azetidine ring is a common strategy. For instance, 3-azetidinecarboxylic acid can be used as a precursor to introduce various functional groups at this position.

Another significant area of research is the direct C-H functionalization of the azetidine ring, which offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. This can be achieved at both the C2 and C3 positions of the azetidine ring. For example, a rhodium-catalyzed C-H amination reaction has been developed for the synthesis of 2-amino-azetidine derivatives.

Furthermore, the exocyclic functionalization of groups attached to the azetidine ring is a versatile method for creating complex derivatives. This can involve reactions such as the modification of a carboxyl group at the C3 position or the functionalization of a substituent on the nitrogen atom.

The following tables summarize key research findings in the functionalization of exocyclic and endocyclic carbon atoms of azetidine derivatives, which are foundational for the synthesis of substituted 1-azetidinamines.

Table 1: Endocyclic C-H Functionalization of Azetidine Derivatives

| Substrate | Reagent/Catalyst | Reaction Conditions | Product | Yield (%) |

| N-Boc-azetidine | Rh2(esp)2 | 2-Adamantyl iodoacetate, K2CO3, CH2Cl2, 40 °C | N-Boc-2-carboxyazetidine derivative | 85 |

| N-Benzoylazetidine | Pd(OAc)2/PhI(OAc)2 | Dichloroethane, 100 °C | 3-Acetoxy-N-benzoylazetidine | 70 |

| N-Boc-azetidine | Ru(bpy)3(PF6)2 | Photoredox catalysis, visible light | N-Boc-2-functionalized azetidine | 60-90 |

Table 2: Functionalization of Exocyclic Carbon Atoms on Azetidine Scaffolds

| Starting Material | Reagent | Reaction Type | Product | Yield (%) |

| 1-Boc-3-(hydroxymethyl)azetidine | Dess-Martin periodinane | Oxidation | 1-Boc-azetidine-3-carbaldehyde | 95 |

| 1-Boc-azetidine-3-carboxylic acid | Oxalyl chloride, amine | Amide coupling | N-substituted-1-Boc-azetidine-3-carboxamide | 80-95 |

| 3-(Bromomethyl)-1-Boc-azetidine | Sodium azide | Nucleophilic substitution | 3-(Azidomethyl)-1-Boc-azetidine | >90 |

These methodologies highlight the versatility of the azetidine scaffold and provide a toolbox for the synthesis of a wide range of this compound derivatives with tailored functionalities at specific carbon positions. The ability to selectively modify both the ring and its substituents is paramount for the development of novel compounds with desired chemical and biological profiles.

Reaction Mechanisms and Reactivity of 1 Azetidinamine and Azetidine Analogues

Influence of Ring Strain on Azetidine (B1206935) Reactivity.rsc.orgresearchgate.netrsc.orgacs.org

The significant reactivity of azetidines is primarily driven by their considerable ring strain, estimated to be around 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This strain energy is a composite of angle strain, torsional strain, and conformational strain, which collectively render the ring susceptible to various chemical transformations, particularly those involving ring-opening. nih.govbenchchem.com The strain facilitates reactions that relieve this internal energy, making azetidines versatile intermediates. calstate.edu

Azetidine rings possess internal bond angles that deviate significantly from the ideal tetrahedral angle of 109.5°. The C–N–C bond angles are approximately 88°, leading to substantial angle strain. vulcanchem.com This compression of bond angles destabilizes the molecule, contributing to its higher reactivity and increased heat of combustion compared to unstrained acyclic amines. wikipedia.org The inherent angle strain lowers the activation energy for ring-opening reactions, as the release of this strain provides a thermodynamic driving force.

The azetidine ring is not planar but adopts a puckered conformation to alleviate some of the torsional strain. capes.gov.brchemrxiv.org This puckering, however, introduces conformational strain. The degree of puckering can be influenced by the nature and position of substituents on the ring. For instance, studies on substituted azetidines have shown that cis isomers tend to favor a more puckered conformation with major substituents in equatorial positions to minimize steric interactions. capes.gov.br In contrast, some trans isomers may adopt a nearly planar ring structure. capes.gov.br This conformational flexibility plays a crucial role in determining the stereochemical outcome of reactions involving the azetidine ring.

Nucleophilic Reactivity of the Amine Functionality.egyankosh.ac.incymitquimica.combenchchem.comlibretexts.org

The nitrogen atom in 1-azetidinamine, like other amines, possesses a lone pair of electrons, making it a nucleophile and a base. egyankosh.ac.inlibretexts.org The amine functionality can readily participate in reactions with electrophiles. libretexts.org For instance, it can undergo nucleophilic substitution reactions. cymitquimica.combenchchem.com The basicity of the azetidine nitrogen is notable, with the pKa of azetidine being 11.29, which is more basic than dimethylamine (B145610) (pKa = 10.73). egyankosh.ac.in This enhanced basicity is attributed to the hybridization of the nitrogen atom within the strained ring. The amine group in this compound is expected to exhibit similar nucleophilic and basic properties, allowing it to react with a variety of electrophilic partners.

Electrophilic Reactivity of the Azetidine Ring.rsc.orgcalstate.eduepfl.ch

While the nitrogen atom provides a site for nucleophilic attack, the carbon atoms of the azetidine ring are susceptible to electrophilic attack, particularly in reactions that lead to ring-opening. rsc.org The ring strain makes the C-N and C-C bonds of the azetidine ring weaker and more reactive than those in unstrained systems. calstate.edu Upon activation, for example by protonation or coordination to a Lewis acid, the azetidine ring can be opened by nucleophiles. epfl.ch This reactivity is harnessed in various synthetic transformations to create more complex acyclic or larger ring structures. For example, Lewis acid-promoted ring-opening of azetidines with aromatic nucleophiles has been reported. rsc.org

Hydrolysis Mechanisms of Azetidine Derivatives.egyankosh.ac.innih.govrsc.orgresearchgate.net

The hydrolysis of azetidine derivatives can proceed through different mechanisms depending on the substituents and the reaction conditions (pH). For N-acyloxymethylazetidin-2-ones, hydrolysis can occur via pH-independent, acid-catalyzed, or base-catalyzed pathways, all of which attack the ester function rather than the azetidine ring itself under certain conditions. nih.gov

Acid-catalyzed hydrolysis: In acidic conditions, ring cleavage of the parent azetidine can be accelerated. egyankosh.ac.in For some derivatives, the mechanism involves protonation, likely at the nitrogen atom, followed by a rate-limiting step to form an intermediate that is then attacked by water. nih.gov

Base-catalyzed hydrolysis: Under basic conditions, the hydrolysis of certain azetidine derivatives involves a rate-limiting attack by a hydroxide (B78521) ion. nih.gov

Ring-opening hydrolysis: In some cases, hydrolysis can lead to the cleavage of the azetidine ring. For example, azetidine itself reacts with hydrogen peroxide to yield acrolein and ammonia (B1221849) through ring cleavage. egyankosh.ac.in The hydrolysis of certain trifluoroacetyl-protected azetidine spirocycles has also been studied. researchgate.net Similarly, the hydrolysis of azetidine-2-carbonitriles can lead to the corresponding carboxylic acids. rsc.org

Ring-Opening Reactions and Pathway Elucidation

The azetidine ring, while more stable than its three-membered aziridine (B145994) counterpart, is susceptible to ring-opening reactions, a process driven by the release of ring strain. rsc.orgmagtech.com.cn These reactions often require activation, typically through the introduction of an electron-withdrawing group on the nitrogen atom or through catalysis by a Lewis acid. magtech.com.cn The N-amino group in this compound, with its electronic properties, is expected to influence the ring's reactivity in a similar fashion to other N-substituted azetidines.

Research on N-substituted azetidines provides significant insight into the potential ring-opening pathways for this compound. Lewis acid-mediated reactions are a common strategy to facilitate the cleavage of the N-C bond. rsc.org For instance, the coordination of a Lewis acid to the nitrogen atom enhances the ring's electrophilicity, making it more vulnerable to nucleophilic attack. iitk.ac.iniitk.ac.in Studies on 2-aryl-N-tosylazetidines have shown that they undergo highly regioselective SN2-type ring-opening with various nucleophiles, including alcohols and halides, in the presence of Lewis acids like zinc iodide (ZnI2). iitk.ac.iniitk.ac.in The nucleophile preferentially attacks the benzylic carbon, leading to the formation of γ-amino alcohols or γ-iodoamines. iitk.ac.iniitk.ac.in The mechanism is supported by stereochemical studies which show that chiral azetidines yield non-racemic products, consistent with an SN2 pathway. iitk.ac.in

Acid-mediated intramolecular ring-opening has also been documented as a key decomposition pathway for certain N-substituted azetidines. nih.gov In one study, a series of N-aryl and N-pyridyl azetidines featuring a pendant amide group were found to undergo decomposition under acidic conditions. nih.gov The proposed mechanism involves the protonation of the azetidine nitrogen, followed by an intramolecular nucleophilic attack by the amide oxygen onto one of the ring carbons. This leads to the formation of a bicyclic intermediate which subsequently rearranges to form a more stable lactam product. nih.gov The rate of this decomposition was found to be dependent on the pKa of the azetidine nitrogen, highlighting the importance of the nitrogen's basicity in the reaction pathway. nih.gov

Furthermore, the choice of nucleophile and reaction conditions can dictate the outcome. For example, 2-azetines have been shown to undergo a quantitative ring-opening to form valuable β-aminocarbonyls when subjected to acidic conditions in the presence of water. chemrxiv.org This ionic pathway demonstrates how the presence of unsaturation can offer alternative reaction cascades. chemrxiv.org

Table 1: Examples of Ring-Opening Reactions of Azetidine Analogues

| Azetidine Analogue | Reagents/Conditions | Nucleophile | Product Type | Ref. |

|---|---|---|---|---|

| 2-Aryl-N-tosylazetidine | ZnI2 | Iodide (from ZnI2) | γ-Iodoamine | iitk.ac.in |

| (R)-2-Phenyl-N-tosylazetidine | Lewis Acid, Various Alcohols | Alcohol | Non-racemic 1,3-Amino ether | iitk.ac.in |

| N-Substituted Azetidine with pendant amide | Acidic pH | Intramolecular (Amide) | Lactam | nih.gov |

| 2-Substituted-2-azetine | Acidic conditions, H2O | Water | β-Aminoketone | chemrxiv.org |

| N-Acylazetidine | Thiols, Chiral Phosphoric Acid | Thiol | γ-Amino thioether | rsc.org |

Cycloaddition Reactivity of Unsaturated Azetidine Analogs (Azetines)

Unsaturated azetidines, known as azetines, are highly reactive compounds due to the combination of ring strain and the presence of a double bond. nih.gov 1-Azetines contain an endocyclic carbon-nitrogen double bond (an imine), while 2-azetines possess an endocyclic carbon-carbon double bond. nih.gov This unsaturation primes them for various cycloaddition reactions, providing rapid access to complex, fused polycyclic azetidine structures. nih.gov

[2+2] Cycloadditions: This type of reaction is a key transformation for azetines. For instance, 2-azetines can react with highly reactive species like dichloroketene. This cycloaddition affords a fused [2.2.0]-bicyclic azetidine product. nih.gov Additionally, 1- and 2-azetines can undergo [2+2] cycloadditions with alkynes under visible light mediation, using an iridium photocatalyst, to generate the corresponding fused cyclobutene (B1205218) derivatives. nih.gov Dimerization through a [2+2] cycloaddition pathway has also been observed. nih.gov

[3+2] Cycloadditions: Both 1- and 2-azetines can act as dipolarophiles in [3+2] cycloaddition reactions. This class of reactions is particularly valuable as it allows for the construction of fused five-membered rings onto the azetidine core. nih.gov These reactions build molecular complexity efficiently, leading to fused heterocycles that can be challenging to synthesize by other means. nih.govnih.gov Azetidine nitrones, which can be considered as activated 1-azetine (B13808008) analogues, also participate in cycloaddition reactions to form highly substituted azetidines. nih.govresearchgate.net

[4+2] Cycloadditions: 2-Azetines, containing a carbon-carbon double bond, can participate as dienophiles in Diels-Alder reactions. chemrxiv.org In some cases, they have been shown to react as both the diene and the dienophile in [4+2] cycloadditions, leading to more complex polycyclic systems. nih.gov

Other Cycloadditions: The reactivity of azetines extends to reactions with isocyanates, which can lead to [4.2.0]-bicyclic skeletons containing an azetidine ring. nih.gov Furthermore, a copper-catalyzed [3+1] cycloaddition between silyl-protected enoldiazoacetates and aza-ylides has been developed to synthesize highly functionalized 2-azetines. nsf.gov These azetines can then serve as precursors for further transformations. nsf.gov

Table 2: Cycloaddition Reactions of Unsaturated Azetidine Analogs (Azetines)

| Azetine Type | Reactant | Cycloaddition Type | Product | Ref. |

|---|---|---|---|---|

| 2-Azetine | Dichloroketene | [2+2] | Fused [2.2.0]-bicyclic azetidine | nih.gov |

| 1-Azetine | Dipolar reagents | [3+2] | Fused five-membered heterocycle | nih.gov |

| 2-Azetine | Acts as diene & dienophile | [4+2] | Polycyclic azetidine | nih.gov |

| 2-Azetine | Isocyanate | [2+2] or [4+2] type | Fused [4.2.0]-bicyclic skeleton | nih.gov |

| 2-Azetine | Alkyne (Visible light, Ir catalyst) | [2+2] | Fused cyclobutene-azetidine | nih.gov |

| Azetidine Nitrone | Various | [3+2] | Densely substituted isoxazolidines | nih.gov |

Advanced Characterization and Structural Elucidation of 1 Azetidinamine

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information. For 1-Azetidinamine, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the local electronic environment of nitrogen atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the parent compound, azetidine (B1206935), the protons on the carbons adjacent to the nitrogen (C2 and C4) typically appear at a different chemical shift than the proton on the C3 carbon due to the influence of the heteroatom. chemicalbook.com For this compound, the protons on the azetidine ring would exhibit characteristic shifts. The protons on the carbons alpha to the ring nitrogen (C2 and C4) are expected to be deshielded compared to those in a simple alkane, appearing further downfield. libretexts.org The protons of the NH₂ group would appear as a broader signal, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. In the case of this compound, two distinct signals would be expected for the azetidine ring carbons. Similar to ¹H NMR, the carbons directly bonded to the nitrogen atoms (C2 and C4) would be deshielded and appear at a higher chemical shift compared to the C3 carbon. chemicalbook.comslu.se Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₂, CH, and quaternary carbons. libretexts.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance of the ¹⁵N isotope, offers direct information about the nitrogen atoms. researchgate.net For this compound, two signals would be anticipated, one for the ring nitrogen and another for the exocyclic amino nitrogen. The chemical shifts of these nitrogens provide valuable data on their hybridization and electronic environment. beilstein-journals.orgnasa.gov The use of ¹⁵N-labeled compounds can significantly enhance signal intensity and facilitate structural assignments. beilstein-journals.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (ring CH₂) | ~2.5-3.5 | Multiplet |

| ¹H (ring CH) | ~3.5-4.5 | Multiplet |

| ¹H (NH₂) | Variable | Broad Singlet |

| ¹³C (ring CH₂) | ~40-50 | - |

| ¹³C (ring CH) | ~50-60 | - |

| ¹⁵N (ring NH) | Varies | - |

| ¹⁵N (NH₂) | Varies | - |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. msu.edu

C-H Stretching: Absorptions for C-H stretching in the saturated azetidine ring are expected just below 3000 cm⁻¹. msu.edu

N-H Bending: The scissoring vibration of the NH₂ group usually appears in the range of 1590-1650 cm⁻¹. msu.edu

C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically found in the 1000-1250 cm⁻¹ region. msu.edu

The transition from traditional dispersive IR to Fourier-Transform Infrared (FTIR) spectroscopy has allowed for faster data acquisition and improved signal-to-noise ratios. specac.combruker.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching (asymmetric & symmetric) | 3300-3500 |

| C-H (alkane) | Stretching | 2850-2960 |

| N-H (amine) | Bending (scissoring) | 1590-1650 |

| C-N (amine) | Stretching | 1000-1250 |

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. msesupplies.com This information is crucial for determining the molecular weight and elemental composition.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the azetidine ring, providing further structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful extension of mass spectrometry that measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). bioanalysis-zone.commeasurlabs.cominnovareacademics.in This precision allows for the unambiguous determination of the elemental formula of a compound, as molecules with the same nominal mass will have slightly different exact masses due to the mass defects of their constituent atoms. bioanalysis-zone.com For this compound (C₃H₈N₂), HRMS would confirm its elemental composition by providing an exact mass measurement that matches the calculated theoretical value.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.orgnews-medical.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ijcrt.org The diffraction data allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision. ijcrt.orgresearchgate.net

For this compound, an X-ray crystal structure would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles.

The conformation of the azetidine ring (i.e., whether it is planar or puckered).

Information about intermolecular interactions, such as hydrogen bonding, in the solid state. wikipedia.orglibretexts.org

The successful application of this technique is contingent on the ability to grow a suitable single crystal of this compound or a derivative.

Chiral Analysis and Stereochemical Characterization

Chirality refers to the property of a molecule that is non-superimposable on its mirror image. While this compound itself is an achiral molecule and does not have any stereocenters, the principles of stereochemistry are important in the broader context of azetidine chemistry. nih.gov Many derivatives of azetidine are chiral, and their biological activity can be highly dependent on their stereochemistry. google.comgoogle.commasterorganicchemistry.com

Should a chiral derivative of this compound be synthesized, techniques such as chiral chromatography or the use of chiral shift reagents in NMR spectroscopy would be necessary to separate and characterize the enantiomers or diastereomers.

Theoretical and Computational Investigations of 1 Azetidinamine Chemistry

Quantum Mechanical Studies of Electronic Structure

Key electronic properties investigated for azetidine (B1206935) derivatives include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. nih.gov The nitrogen atom of the amino group and the ring nitrogen atom have distinct electronic environments, which quantum mechanical calculations can precisely characterize. For instance, calculations can reveal the localization of the lone pair electrons and their availability for chemical reactions. The electronic structure directly impacts the molecule's reactivity, with electron-rich areas indicating likely sites for electrophilic attack and electron-deficient areas for nucleophilic attack. slideshare.net Altering the electronic properties, for example by introducing electron-withdrawing groups, can significantly influence the reactivity and stability of the molecule. ananikovlab.ru

Table 1: Key Electronic Properties Investigated by Quantum Mechanics

| Property | Description | Relevance to 1-Azetidinamine |

|---|---|---|

| Electron Density | The probability of finding an electron at a particular point in space. | Determines the distribution of charge and identifies nucleophilic/electrophilic sites. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. slideshare.net |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential mapped onto the electron density surface. | Visually identifies regions of positive and negative potential, predicting sites for non-covalent interactions. nih.gov |

| Mulliken Charge Analysis | A method for estimating partial atomic charges. | Provides insight into the charge distribution among the atoms in the molecule. nih.gov |

| Natural Bond Orbital (NBO) Analysis | A method to study hybridization, covalency, and delocalization of electrons. | Elucidates bonding interactions and the nature of lone pairs on the nitrogen atoms. nih.gov |

These theoretical investigations form the basis for understanding and predicting the chemical behavior of this compound. universiteitleiden.nl

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry due to its balance of accuracy and computational cost. arxiv.orgwikipedia.org DFT is widely used to determine the equilibrium geometry of molecules, a process known as geometry optimization. researchgate.netstackexchange.com For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles of its most stable conformation.

During geometry optimization, the algorithm adjusts the positions of the atoms iteratively to find the minimum energy structure on the potential energy surface. stackexchange.com This is crucial for a strained molecule like this compound, where small changes in geometry can lead to significant changes in energy. DFT can also be used to calculate the energy profiles of different conformations, for example, the inversion barrier at the exocyclic nitrogen or the puckering of the azetidine ring. mdpi.com By comparing the energies of different optimized structures (isomers or conformers), their relative stabilities can be determined. numberanalytics.com

Table 2: Predicted Geometrical Parameters for Azetidine Derivatives from DFT Calculations

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length (ring) | The distance between carbon and nitrogen atoms within the azetidine ring. | ~1.47 - 1.49 Å |

| C-C Bond Length (ring) | The distance between adjacent carbon atoms within the azetidine ring. | ~1.55 - 1.56 Å |

| N-N Bond Length | The distance between the ring nitrogen and the exocyclic amino nitrogen. | ~1.42 - 1.45 Å |

| Ring Puckering Angle | The dihedral angle that describes the non-planarity of the four-membered ring. | ~25° - 35° |

| C-N-C Bond Angle (ring) | The angle formed by the carbon, nitrogen, and carbon atoms in the ring. | ~86° - 88° |

| Pyramidalization at N | The degree of non-planarity of the bonds around a nitrogen atom. | Varies depending on substituents and ring conformation. |

Note: These values are representative for substituted azetidines and provide an estimate for this compound. Specific values depend on the level of theory and basis set used. mdpi.commdpi.com

DFT calculations provide a reliable picture of the three-dimensional structure and energetics of this compound, which is fundamental for studying its reactivity. nih.govvub.be

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. numberanalytics.comuclouvain.be This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. For this compound, this approach can be used to study various potential reactions, such as ring-opening, substitution, or elimination reactions.

By using methods like DFT, researchers can calculate the activation energy of a reaction, which is the energy difference between the reactants and the transition state. ethz.ch A lower activation energy implies a faster reaction. For example, computational studies on the reactivity of 1-aminoazetidine-2-carboxylic acid, a related compound, have explored its propensity for ring-opening reactions during peptide synthesis. researchgate.net Similarly, models can investigate the pathways of synthetically important reactions, such as the photo-induced radical annulation of amines with alkynes to form azetidines. nih.gov These studies often reveal that subtle changes in reactants can favor one reaction pathway over another, and computational modeling can explain these preferences by comparing the energies of the respective transition states. nih.gov

Table 3: Components of a Computationally Modeled Reaction Pathway

| Component | Description | Computational Goal |

|---|---|---|

| Reactants (R) | The starting materials of the reaction. | Geometry optimization to find the minimum energy structure. |

| Products (P) | The final materials formed in the reaction. | Geometry optimization to find the minimum energy structure. |

| Transition State (TS) | The maximum energy structure along the reaction coordinate. | Locate the first-order saddle point on the potential energy surface. |

| Intermediate (I) | A metastable species formed during the reaction. | Geometry optimization to find a local minimum on the potential energy surface. |

| Activation Energy (Ea) | The energy barrier that must be overcome (E(TS) - E(R)). | Calculation of single-point energies for the optimized structures. |

Understanding these components allows for a detailed, atomistic view of how chemical transformations involving this compound occur. rsc.org

Prediction of Reactivity and Selectivity using Computational Methods

Beyond elucidating known reactions, computational methods are increasingly used to predict the outcome of new reactions, including their reactivity and selectivity (chemo-, regio-, and stereoselectivity). uclouvain.bepitt.edunih.gov For a molecule like this compound with multiple reactive sites, predicting selectivity is crucial for its synthetic application.

Computational models can predict which substrates are likely to react under specific conditions. mit.edudrugdiscoveryonline.com For instance, by calculating frontier orbital energies for a series of potential reactants, models can prescreen for successful reaction partners. mit.edu Reactivity descriptors derived from DFT, such as the Fukui function or dual descriptor, can identify the most reactive sites within the this compound molecule for electrophilic, nucleophilic, or radical attack. The relative energies of different possible transition states determine the selectivity. The pathway with the lowest energy barrier will be the dominant one, thus dictating the major product. chem8.org This approach has been used to understand and predict selectivity in various reactions involving strained rings and complex organic molecules. nih.govrsc.org

Strain Energy Calculations and Analysis of Azetidine Ring Systems

The azetidine ring is characterized by significant ring strain energy due to the deviation of its bond angles from the ideal tetrahedral or trigonal planar geometries. vulcanchem.com This strain energy is a key contributor to the unique reactivity of azetidines, often driving ring-opening reactions. researchgate.net Computational chemistry provides several methods to quantify this strain energy.

One common approach is the use of isodesmic or homodesmotic reactions. researchgate.net In these theoretical reactions, the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The calculated reaction energy then corresponds to the strain energy of the cyclic molecule. DFT calculations have estimated the strain energy of the parent azetidine ring to be around 25-27 kcal/mol, a value comparable to that of cyclobutane. researchgate.netresearchgate.net This high strain energy makes the azetidine scaffold a valuable building block in synthesis, as its release can be a powerful thermodynamic driving force for reactions. rsc.org

Table 4: Comparison of Ring Strain Energies (RSE) for Small Heterocycles

| Compound | Ring Size | Heteroatom | Calculated RSE (kcal/mol) |

|---|---|---|---|

| Aziridine (B145994) | 3 | Nitrogen | ~26.7 researchgate.net |

| Oxirane | 3 | Oxygen | ~27.3 |

| Azetidine | 4 | Nitrogen | ~25.2 - 27.0 researchgate.netresearchgate.net |

| Oxetane | 4 | Oxygen | ~25.5 |

| Pyrrolidine (B122466) | 5 | Nitrogen | ~5.8 researchgate.net |

| Piperidine (B6355638) | 6 | Nitrogen | ~0 researchgate.net |

Note: Values are approximate and can vary based on the computational method.

The presence of the N-amino group in this compound is expected to subtly modify the ring strain compared to the parent azetidine, an effect that can be precisely quantified through these computational methods. osti.gov

Molecular Dynamics Simulations in Reactivity Studies

While quantum mechanical calculations typically focus on static structures at 0 K, molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system at finite temperatures. ebsco.comwikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions on a timescale from femtoseconds to microseconds.

In the context of this compound's reactivity, MD simulations can be used to:

Explore conformational landscapes: By simulating the molecule over time, one can observe the puckering motion of the azetidine ring and rotations around the N-N bond, identifying the most populated conformations in solution. mdpi.com

Simulate solvent effects: Explicitly including solvent molecules in the simulation provides insight into how the solvent structure around this compound influences its conformation and reactivity.

Study reaction dynamics: Using reactive force fields (like ReaxFF), MD simulations can model chemical reactions directly, providing an atomistic view of the bond-breaking and bond-forming processes. ucl.ac.ukarxiv.org

Guide experimental design: MD simulations can help understand the behavior of molecules in complex environments, such as their interaction with a catalyst surface or the active site of an enzyme, thereby informing the design of new experiments. ebsco.com

MD simulations bridge the gap between static quantum chemical calculations and real-world experimental conditions, offering a dynamic perspective on the chemical behavior of this compound.

1 Azetidinamine and Its Derivatives As Versatile Building Blocks in Complex Molecule Synthesis

Role in Modular Assembly of Organic Scaffolds

The concept of modular assembly in organic synthesis involves the systematic and strategic connection of well-defined building blocks (modules) to construct complex molecular scaffolds. chemrxiv.orgchemrxiv.org 1-Azetidinamine and its derivatives are exemplary modules in this approach due to their inherent structural and chemical properties. The azetidine (B1206935) ring provides a conformationally restricted and rigid core, which helps to control the spatial arrangement of functional groups in the final molecule. enamine.net This reduction in conformational flexibility can lead to a decrease in the entropy of binding when the molecule interacts with a biological target, potentially resulting in higher affinity and specificity. enamine.net

The use of azetidine-containing building blocks allows for the rational design and synthesis of sp3-rich molecular scaffolds, which are increasingly sought after in drug discovery programs to explore new chemical space beyond traditional flat, aromatic systems. chemrxiv.orgchemrxiv.org These scaffolds serve as a foundation upon which various functional units can be appended in a controlled manner, enabling the creation of libraries of complex molecules with diverse properties. mdpi.comrsc.org The bifunctional nature of many azetidine derivatives, such as 1-(azetidin-3-yl)-4-methoxypiperidine, makes them particularly valuable as they provide multiple points for further chemical elaboration. vulcanchem.com This modular approach simplifies the synthesis of complex structures that might otherwise require lengthy and inefficient routes. chemrxiv.org

Strategies for Incorporation into Diverse Heterocyclic Systems

The integration of the azetidine moiety into more complex heterocyclic frameworks is a key strategy for generating novel chemical entities with potential biological activity. lifechemicals.com A variety of synthetic methods have been developed to achieve this, leveraging the reactivity of the azetidine ring and its functionalized derivatives.

One common strategy involves the coupling of pre-functionalized azetidine precursors with other cyclic or acyclic components. vulcanchem.com For instance, nucleophilic substitution reactions between an N-protected 3-azetidinamine and a suitable electrophile can forge new carbon-nitrogen or carbon-carbon bonds, linking the azetidine to another ring system. vulcanchem.com Multi-component reactions, such as the Ugi-azide reaction, have been employed in one-pot sequences to construct complex systems containing both a tetrazole and an azetidine-derived scaffold. beilstein-journals.org

Another powerful approach is the use of cycloaddition reactions. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines that can be further elaborated. researchgate.net Furthermore, azetidine derivatives have been successfully incorporated into the backbone of cyclic peptides to promote specific turn conformations and enhance macrocyclization efficiency. core.ac.uk This strategy has been used to create peptide-based structures with improved pharmacological properties. The development of methods for the late-stage functionalization of the azetidine nitrogen after its incorporation into a larger structure further expands the utility of this building block. core.ac.uk

| Strategy | Description | Example Heterocyclic System |

| Nucleophilic Substitution | Coupling of a functionalized azetidine with a precursor bearing a leaving group. vulcanchem.com | Azetidine-piperidine scaffolds. vulcanchem.com |

| Multi-component Reactions | One-pot reactions combining three or more reactants to build complex molecules. beilstein-journals.org | Tetrazolo-pyrazino[2,1-a]isoquinolin-6(5H)-ones. beilstein-journals.org |

| Cycloaddition Reactions | [2+2] photocycloaddition (aza Paternò-Büchi reaction) to form the azetidine ring within a larger structure. researchgate.net | Fused azetidines. acs.org |

| Peptide Macrocyclization | Incorporation of 3-aminoazetidine units into linear peptides to facilitate ring closure. core.ac.uk | Azetidine-modified cyclic peptides. core.ac.uk |

Development of Novel Synthetic Methodologies Utilizing Azetidine Cores

The growing importance of azetidines in medicinal chemistry has spurred the development of new and efficient synthetic methods for their preparation and functionalization. researchgate.netlifechemicals.com While classical methods like the intramolecular cyclization of 3-haloamines are effective, they can be limited by the availability of precursors and functional group tolerance. researchgate.netchemrxiv.org

Recent advancements have focused on overcoming these limitations. Strain-release photocatalysis has emerged as a mild, visible-light-driven method to access densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org This approach leverages the high ring-strain energy of ABBs to drive the reaction forward, allowing for the construction of complex azetidine targets. chemrxiv.org Another innovative strategy is the rhodium-catalyzed one-carbon ring expansion of aziridines, which provides access to valuable 2-alkenyl azetidine products. researchgate.net

The aza Paternò-Büchi reaction has been refined through the use of energy transfer catalysts to promote the [2+2] photocycloaddition between imines and alkenes, addressing challenges related to the rapid relaxation of the imine excited state. researchgate.net Additionally, microwave-assisted organic synthesis has been shown to significantly accelerate reactions, such as the formation of β-lactams (azetidin-2-ones), often leading to higher yields in dramatically shorter reaction times compared to conventional heating. cem.com These novel methodologies provide chemists with a more robust toolbox for synthesizing a wide array of azetidine-containing molecules. researchgate.net

| Methodology | Description | Key Features |

| Strain-Release Photocatalysis | Visible-light-driven radical reaction of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org | Mild conditions, high functional group tolerance. chemrxiv.org |

| Rh-Catalyzed Ring Expansion | Ring expansion of aziridines using vinyl-N-triftosylhydrazones. researchgate.net | Access to 2-alkenyl azetidines. researchgate.net |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition between an imine and an alkene. researchgate.net | Direct approach to functionalized azetidines. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate cyclization reactions. cem.com | Rapid reaction times, often improved yields. cem.com |

| Intramolecular Cyclization | Base-promoted cyclization of 1,3-amino alcohols or 1,3-halo amines. researchgate.net | Classical and widely used approach. researchgate.netmsu.edu |

Fragment-Based Approaches in Organic Synthesis Involving Azetidines

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds, starting with the screening of low-molecular-weight fragments that bind weakly to a biological target. nih.gov The azetidine scaffold is exceptionally well-suited for FBDD. enamine.net Its small size, low lipophilicity, and rigid three-dimensional structure make it an ideal starting point or "fragment". enamine.net The defined geometry of the azetidine ring allows for precise, vector-based elaboration, where chemical modifications are made in specific directions to improve binding affinity and selectivity. nih.govdomainex.co.uk

In FBDD, an initial fragment hit is optimized into a potent ligand by adding functional groups that create favorable interactions with the target protein. nih.gov The azetidine core serves as a rigid anchor, presenting substituents in well-defined spatial orientations. This conformational restriction minimizes the entropic penalty upon binding, which is a key principle for achieving high ligand efficiency. enamine.net The development of synthetic methods for the direct functionalization of the azetidine ring is crucial for enabling this "fragment growing" process. nih.gov For example, photoredox-mediated cross-dehydrogenative coupling allows for the direct attachment of other heterocyclic fragments to the azetidine core, rapidly generating more complex and potent molecules. nih.gov The use of azetidines as bioisosteres for other saturated heterocycles like piperidine (B6355638) or morpholine (B109124) is another key aspect, allowing for the fine-tuning of properties such as solubility and metabolic stability. domainex.co.uk

Future Directions in 1 Azetidinamine Research

Emerging Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The construction of the azetidine core remains a synthetic challenge due to its inherent ring strain. medwinpublishers.comx-mol.net However, recent years have seen the development of several sophisticated and efficient methodologies to access these valuable scaffolds. rsc.orgx-mol.net These emerging methods offer improved access to functionalized azetidines, which are crucial for various applications. rsc.orgsolubilityofthings.com

A significant advancement is the use of photocatalysis . The Schindler lab, for instance, has developed a visible-light-mediated aza Paternò-Büchi reaction, a [2+2] cycloaddition of imines and alkenes, to produce highly functionalized azetidines. springernature.com This method addresses the challenges of previous photochemical approaches, which often suffered from competing side reactions. springernature.com More recently, computational modeling has been employed to predict successful reactant pairings for this light-driven synthesis, expanding the accessible range of azetidine structures. mit.edu Another photo-induced approach involves a copper-catalyzed radical annulation of aliphatic amines with alkynes, yielding azetidines with vicinal tertiary-quaternary centers. the-innovation.orgnih.gov

Transition metal-catalyzed reactions also represent a major frontier. Palladium-catalyzed intramolecular C(sp³)–H amination has been shown to produce functionalized azetidines with excellent functional group tolerance. rsc.org Copper-catalyzed photoredox reactions have been utilized for the anti-Baldwin radical 4-exo-dig cyclization of ynamides to afford a variety of highly functionalized azetidines. nih.gov Furthermore, a copper-catalyzed difluorocarbene insertion has been developed for the site-selective carbonylation of azetidines, leading to γ-lactams. nih.gov

The strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful strategy. acs.org This approach leverages the inherent strain of the bicyclic system to drive the formation of diverse and densely functionalized azetidines. acs.orgresearchgate.net For example, a polar-radical relay strategy using nickel catalysis has enabled the Suzuki Csp²–Csp³ cross-coupling of ABBs with boronic acids to synthesize azetidines bearing all-carbon quaternary centers. acs.org

Other notable emerging methodologies include:

Lanthanide-catalyzed intramolecular aminolysis of epoxy amines, where the choice of lanthanide catalyst can control the regioselectivity to favor azetidine formation. frontiersin.org

[3+1] cycloadditions , such as the copper-catalyzed reaction between imido-sulfur ylides and enoldiazoacetates to create tetrasubstituted 2-azetines, which can be subsequently reduced to azetidines. nih.gov

Flow synthesis , which has been applied to the continuous production of 2-substituted azetines and 3-substituted azetidines from a common precursor. acs.org

Table 1: Comparison of Emerging Synthetic Methodologies for Azetidine Scaffolds

| Methodology | Key Features | Catalyst/Reagent | Precursors | Product Type |

|---|---|---|---|---|

| Visible-Light Photocatalysis (Aza Paternò-Büchi) | Mild conditions, high functional group tolerance | Visible light, photocatalyst | Imines, Alkenes | Functionalized azetidines |

| Copper-Catalyzed Radical Annulation | Forms vicinal tertiary-quaternary centers | Copper catalyst, light | Aliphatic amines, Alkynes | Highly substituted azetidines |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization, good functional group tolerance | Palladium(II) catalyst | Amino-alkyl chains | Functionalized azetidines |

| Strain-Release Functionalization | Utilizes highly strained precursors | Nickel catalyst, boronic acids | 1-Azabicyclo[1.1.0]butanes | Azetidines with quaternary centers |

| Lanthanide-Catalyzed Aminolysis | Regioselective ring-opening | Lanthanide triflates (e.g., La(OTf)₃) | Epoxy amines | Hydroxy-functionalized azetidines |

Advanced Mechanistic Studies of Azetidine Transformations

A deeper understanding of the mechanisms governing azetidine reactions is crucial for designing more efficient and selective synthetic transformations. The inherent ring strain of azetidines dictates their reactivity, making them susceptible to ring-opening reactions. rsc.orgbenchchem.com Advanced computational and experimental techniques are being employed to elucidate the intricate details of these transformations.

Computational studies , particularly using Density Functional Theory (DFT), have become indispensable for probing reaction mechanisms. For instance, DFT calculations have been used to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the copper-catalyzed synthesis of azetidines from ynamides. nih.gov In the visible-light-mediated aza Paternò-Büchi reaction, computational models have been developed to predict the reactivity of different alkene-oxime pairs by calculating their frontier orbital energies. mit.edu These models help in pre-screening substrates and understanding the factors that govern reaction efficiency. mit.edu

Mechanistic studies on ring-opening reactions are particularly prominent. The ring strain of approximately 25 kcal/mol makes the azetidine ring prone to cleavage under various conditions. benchchem.com For example, under acidic conditions, protonation of the nitrogen atom can facilitate ring-opening, enabling further functionalization. benchchem.com Mechanistic investigations into the copper-catalyzed carbonylation of azetidines have revealed a process involving difluorocarbene insertion followed by defluorinative hydrolysis. nih.gov

Recent research has also shed light on the mechanisms of more complex transformations:

Palladium-Catalyzed Quaternary Carbon-Editing: DFT studies have been employed to understand a palladium-catalyzed strategy for synthesizing polycyclic azetidines. These studies investigated two possible migration mechanisms, 1,3-Pd(II) and 1,3-Pd(IV) migration, with the latter being identified as the rate-determining step. acs.org

apolloscientific.co.ukontosight.ai-Stevens Rearrangement: A combination of computational and experimental studies has explored the one-carbon ring expansion of bicyclic methyleneaziridines to azetidines. The reaction proceeds through the formation of an aziridinium (B1262131) ylide, which undergoes a concerted, asynchronous apolloscientific.co.ukontosight.ai-Stevens-type rearrangement, explaining the observed stereospecificity. nih.gov

Radical Functionalization: The influence of ring strain on radical reactivity has been systematically studied in the visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-azetidines. Computational studies indicate that the strained ring makes the benzylic radicals less stable and more π-delocalized, which in turn suppresses side reactions like dimerization and favors the desired Giese product formation. chemrxiv.org

Table 2: Mechanistic Insights into Key Azetidine Transformations

| Transformation | Mechanistic Feature | Investigative Tool | Key Finding |

|---|---|---|---|

| Copper-Catalyzed Cyclization of Ynamides | 4-exo-dig vs. 5-endo-dig selectivity | DFT Calculations | 4-exo-dig cyclization is kinetically favored. |

| Visible-Light Aza Paternò-Büchi | Reactivity prediction | Computational Modeling | Frontier orbital energy matching predicts successful reactant pairs. |

| Palladium-Catalyzed Carbon-Editing | Rate-determining step | DFT Calculations | 1,3-Pd(IV) migration is the rate-determining step. |

| Ring Expansion of Methyleneaziridines | Stereospecificity | DFT & Experimental Studies | Concerted apolloscientific.co.ukontosight.ai-Stevens rearrangement of an aziridinium ylide. |

| Radical Functionalization | Influence of ring strain | Computational & Experimental Studies | Ring strain destabilizes radical intermediates, favoring desired reactivity. |

Innovative Applications in Materials Science and Catalysis

The unique structural and reactive properties of azetidines and their derivatives are being increasingly harnessed in the fields of materials science and catalysis. rsc.orgx-mol.netrsc.org

In materials science , azetidinium-containing polymers are a key area of interest. These polymers can be synthesized through the cationic ring-opening polymerization of azetidine monomers. rsc.orgresearchgate.net The resulting polyamines, such as poly(trimethylene imine) (PTMI), exhibit properties that are valuable for a range of applications, including:

CO₂ Capture: Hyperbranched PTMI, synthesized by the cationic polymerization of azetidine and impregnated onto silica (B1680970) scaffolds, has shown promise for CO₂ capture. rsc.org

Antimicrobial Surfaces: Azetidinium-functionalized polymers, often prepared by post-polymerization modification of polymers like poly(vinyl amine), exhibit antimicrobial activity. rwth-aachen.denih.gov The cationic azetidinium groups are crucial for this property. acs.orgacs.org These polymers can be used to create antimicrobial coatings for textiles and other surfaces. rwth-aachen.de

Adhesion and Cross-linking: The reactivity of the azetidinium ring allows these polymers to act as cross-linkers and adhesion promoters. apolloscientific.co.ukacs.org For example, they have been used to improve the wet strength of paper. google.com

Energetic Materials: Recent research has explored the use of azetidines in the synthesis of novel energetic materials. The visible-light-mediated aza Paternò-Büchi reaction has been scaled up to produce azetidines that are potential candidates for melt-castable explosives and liquid propellant plasticizers. acs.org

In the realm of catalysis , chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric synthesis. x-mol.netresearchgate.net The rigid, four-membered ring provides a well-defined chiral environment that can induce high levels of enantioselectivity in a variety of reactions. researchgate.net

Examples of azetidine-based catalysts and their applications include:

Asymmetric Michael Additions: Azetidine-containing binuclear zinc catalysts have been successfully employed in the asymmetric Michael addition of phosphites. rsc.org

Asymmetric Diethylzinc (B1219324) Additions: Chiral N-substituted-azetidinyl(diphenylmethyl)methanols have served as catalysts for the addition of diethylzinc to aldehydes with high enantioselectivity. researchgate.net

Asymmetric α-Amination: L-azetidine carboxylic acid has been used as an organocatalyst for the electrophilic amination of ketones and aldehydes. researchgate.net

Suzuki-Miyaura Reactions: Azetidine-based palladium metallacycles have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net

The development of new synthetic methods for functionalized azetidines will undoubtedly expand their application in designing more sophisticated and efficient catalytic systems.

Q & A

Q. How can researchers design a robust experimental protocol for synthesizing and characterizing 1-Azetidinamine?

A well-designed protocol should include:

- Synthesis Optimization : Systematic variation of reaction parameters (temperature, solvent, catalysts) to maximize yield and purity .

- Characterization Techniques : Use NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structural integrity and purity. Include validation steps (e.g., comparison with literature spectra) to ensure reproducibility .

- Safety Considerations : Adhere to GHS guidelines for handling reactive intermediates (e.g., corrosion/irritation risks) and implement fume hood protocols .

Q. Table 1: Common Analytical Techniques for this compound

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Chemical shifts, coupling constants |

| HPLC | Purity assessment | Retention time, peak symmetry |

| FT-IR | Functional group identification | Absorption bands (e.g., N-H stretch) |

Q. What strategies ensure a comprehensive literature review for this compound research?

- Database Utilization : Search PubMed, SciFinder, and ACS Publications using keywords like "this compound synthesis," "pharmacological activity," and "stereochemical analysis" .

- Critical Evaluation : Prioritize peer-reviewed journals and avoid non-academic sources. Assess methodologies for reproducibility (e.g., reagent purity, reaction conditions) .

- Gap Identification : Note contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) to define novel research objectives .

Q. How should researchers address variability in spectroscopic data for this compound derivatives?

- Statistical Validation : Apply ANOVA or t-tests to compare batch-to-batch spectral data .

- Artifact Mitigation : Control for moisture sensitivity (common in azetidine rings) by using anhydrous solvents and inert atmospheres during analysis .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound analogs be systematically analyzed?

- Mechanistic Replication : Reproduce key studies (e.g., enzyme inhibition assays) while controlling variables like solvent polarity and cell line viability .

- Meta-Analysis Framework : Tabulate discrepancies (Table 2) and evaluate factors such as assay sensitivity (e.g., IC₅₀ values) or stereochemical purity .

Q. Table 2: Contradictory Findings in this compound Bioactivity

| Study | Reported Activity | Potential Confounding Factor |

|---|---|---|

| Smith et al. 2022 | Anticancer (IC₅₀ = 5 µM) | Impurity in enantiomeric mixture |

| Lee et al. 2023 | No activity (IC₅₀ > 100 µM) | Use of racemic compound |

Q. What methodologies improve the reproducibility of this compound multi-step syntheses?

Q. How can computational modeling enhance the design of this compound-based inhibitors?

- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., penicillin-binding proteins) .

- Dynamic Analysis : Perform MD simulations to assess conformational stability of azetidine rings under physiological conditions .

Q. What ethical and methodological considerations apply to toxicity studies of this compound?

- In Vitro/In Vivo Alignment : Validate cytotoxicity results across multiple cell lines before progressing to animal models .

- Data Transparency : Publish raw spectral data and negative results in supplementary materials to avoid publication bias .

Methodological Best Practices

- Data Presentation : Follow journal guidelines for figures (e.g., avoid overcrowded chromatograms; use color-coded structures in graphical abstracts) .

- Ethical Compliance : Document safety protocols (e.g., waste disposal for azetidine derivatives) and obtain institutional review for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.